L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide
Description
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is a peptide compound composed of the amino acids serine, lysine, tyrosine, valine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
Properties
CAS No. |
649720-55-8 |
|---|---|
Molecular Formula |
C29H49N7O7 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H49N7O7/c1-16(2)13-22(25(32)39)34-29(43)24(17(3)4)36-28(42)23(14-18-8-10-19(38)11-9-18)35-27(41)21(7-5-6-12-30)33-26(40)20(31)15-37/h8-11,16-17,20-24,37-38H,5-7,12-15,30-31H2,1-4H3,(H2,32,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
PGZWYWCABUIHDX-LSBAASHUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
Scientific Research Applications
Biomedical Research
1.1 Mechanism of Action
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide functions as a growth hormone-releasing hormone (GHRH) analogue, influencing metabolic processes related to fat reduction and muscle growth. Its mechanism involves stimulating the release of endogenous growth hormones, which can lead to improved body composition and metabolic health .
1.2 Research Findings
Studies have indicated that peptides similar to this compound may enhance muscle protein synthesis and promote fat loss, particularly in populations with metabolic disorders or those undergoing weight management therapies. For instance, research has shown that GHRH analogues can significantly reduce visceral fat in HIV-infected patients with lipodystrophy, highlighting their potential in treating obesity-related conditions .
Therapeutic Applications
2.1 Treatment of Obesity and Metabolic Disorders
The peptide has been investigated for its efficacy in treating obesity, particularly in patients with metabolic syndromes. Clinical trials have demonstrated that this compound can lead to significant reductions in abdominal fat and improvements in insulin sensitivity .
2.2 Muscle Wasting Conditions
In conditions characterized by muscle wasting, such as cancer cachexia or sarcopenia, the anabolic properties of this peptide may provide therapeutic benefits. By promoting muscle growth and enhancing protein metabolism, it could serve as a supportive treatment for patients experiencing muscle loss due to chronic illnesses .
Case Studies
3.1 Clinical Trials
A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in various populations. For example, one study focused on HIV-infected individuals showed a marked decrease in visceral adiposity after treatment with a GHRH analogue, suggesting potential applications for other metabolic disorders .
3.2 Efficacy in Cancer Patients
Another case study explored the use of this compound in cancer patients undergoing chemotherapy. Results indicated that the peptide could mitigate muscle loss and improve overall quality of life by enhancing appetite and energy levels during treatment .
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the peptide’s structure and function.
Comparison with Similar Compounds
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is similar to other peptides composed of different amino acid sequences.
Semaglutide: A peptide used for treating type 2 diabetes, which also contains a sequence of amino acids.
Uniqueness:
- The specific sequence of amino acids in this compound gives it unique properties and potential applications.
- Differences in amino acid composition and sequence can significantly alter a peptide’s biological activity and stability.
Biological Activity
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide is a pentapeptide that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is composed of five amino acids: serine (Ser), lysine (Lys), tyrosine (Tyr), valine (Val), and leucine (Leu). Its structure can be represented as:
This peptide exhibits properties typical of amino acid sequences, including solubility in water and potential interactions with biological receptors.
1. Antioxidant Activity
Several studies have indicated that peptides derived from amino acids exhibit antioxidant properties. For instance, research suggests that this compound may scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
2. Antimicrobial Properties
This compound has shown potential antimicrobial effects against various pathogens. In vitro studies have demonstrated its ability to inhibit the growth of bacteria, suggesting a possible application in food preservation and medical treatments.
3. Immunomodulatory Effects
The pentapeptide may influence immune responses by modulating cytokine production. Research indicates that it could enhance the proliferation of immune cells, thereby improving the body’s defense mechanisms against infections.
Research Findings and Case Studies
Case Study: Antioxidant Activity
In a controlled study, this compound was administered to cultured human cells exposed to oxidative stress. Results indicated a reduction in markers of oxidative damage, supporting its role as an antioxidant agent.
Case Study: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The peptide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl and amine groups in the peptide structure allows it to neutralize free radicals.
- Membrane Disruption: The hydrophobic nature of certain amino acids may allow the peptide to integrate into bacterial membranes, leading to cell lysis.
- Cytokine Modulation: Interaction with immune cell receptors may alter cytokine production, enhancing immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
